

Mechanistic Profiling of Retf-4NA (tfa): A Precision Substrate for Chymase Kinetics

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Compound of Interest

Compound Name: Retf-4NA (tfa)

Cat. No.: B10782956

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Executive Summary

Retf-4NA (tfa) (Acetyl-Arg-Glu-Thr-Phe-p-Nitroanilide, Trifluoroacetate salt) is a highly specialized chromogenic substrate engineered for the kinetic profiling of Chymase (EC 3.4.21.39), specifically human mast cell chymase (CMA1). Unlike generic chymotryptic substrates (e.g., Suc-AAPF-pNA), Retf-4NA offers superior selectivity against related serine proteases like Cathepsin G and Chymotrypsin.[1] This guide details the physicochemical mechanism, catalytic cycle, and validated experimental protocols for utilizing Retf-4NA in drug discovery and enzymatic characterization.

Part 1: The Chymase Context

Human Chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[2][3][4][5][6] It plays a pivotal role in cardiovascular physiology by converting Angiotensin I to Angiotensin II (independent of ACE) and activating TGF-

Why Retf-4NA?

Standard substrates often suffer from cross-reactivity.

- Generic: Suc-Ala-Ala-Pro-Phe-pNA (Cleaved by Chymase, Chymotrypsin, Cathepsin G).[2]
- Specific: Ac-Arg-Glu-Thr-Phe-pNA (Retf-4NA).[1][7] The Arg-Glu-Thr sequence at the P4-P2 positions is optimized to exclude Cathepsin G, which prefers basic or bulky hydrophobic residues at these sites, while retaining high affinity for the Chymase S2-S4 subsites.

Part 2: The Molecule – Retf-4NA (tfa)[8]

Chemical Identity

- Full Name: Acetyl-L-Arginyl-L-Glutamyl-L-Threonyl-L-Phenylalanine-p-Nitroanilide trifluoroacetate salt.
- Abbreviation: Ac-RETF-pNA.[7][8]
- Sequence: Ac-Arg(P4)-Glu(P3)-Thr(P2)-Phe(P1)-|-pNA(P1').
- Molecular Weight: ~827.76 g/mol (TFA salt form); ~713.75 g/mol (Free base).
- Detection: Chromogenic release of p-Nitroaniline (pNA) at 405 nm.

Structural Logic

Position	Residue	Function
Cap	Acetyl (Ac)	Protects N-terminus; mimics peptide backbone continuity.
P4	Arg	Exploits distal interactions in the chymase active site cleft.
P3	Glu	Provides electrostatic contrast to Cathepsin G preferences.
P2	Thr	Optimizes orientation for the scissile bond.
P1	Phe	Primary Specificity Determinant. Fits the deep, hydrophobic S1 pocket of Chymase.
Leaving	pNA	Reporter group. Optically silent when bound; yellow upon cleavage.

Part 3: Mechanism of Action

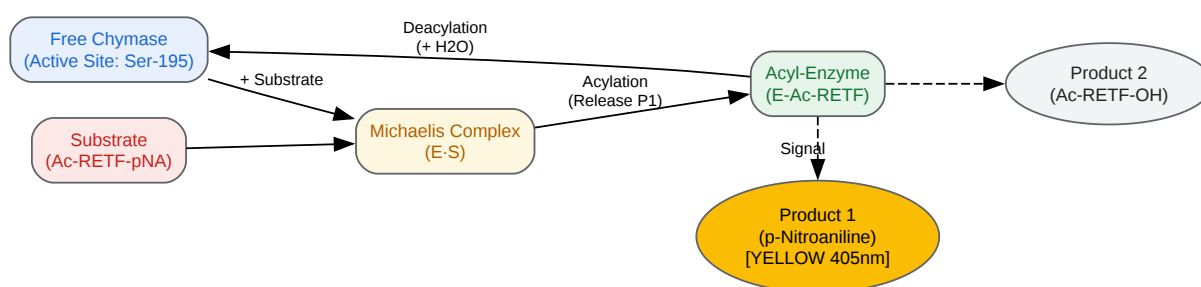
The hydrolysis of Retf-4NA by Chymase follows a classic Ping-Pong Bi-Bi (or Acyl-Enzyme) mechanism typical of serine proteases.

The Catalytic Cycle

- Michaelis Complex (): The enzyme binds Ac-RETF-pNA. The P1 Phenylalanine side chain inserts into the hydrophobic S1 pocket. The carbonyl oxygen of the scissile bond is stabilized by the "oxyanion hole" (Gly-193/Ser-195 backbone).
- Acylation (First Tetrahedral Intermediate): The catalytic Ser-195 hydroxyl attacks the carbonyl carbon of the Phe-pNA bond. His-57 acts as a general base, accepting a proton.

- **Product 1 Release (Chromogenesis):** The peptide bond breaks. The p-Nitroaniline (pNA) leaving group is released, generating a yellow color (405 nm). The enzyme is now acylated (Acyl-Enzyme Intermediate).
- **Deacylation:** A water molecule enters the active site. His-57 activates the water (general base), which attacks the acyl-enzyme ester linkage.
- **Enzyme Regeneration:** The Ac-RETF peptide (Product 2) is released, and the catalytic triad is restored.

Pathway Visualization



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Figure 1: The catalytic cycle of Chymase with Retf-4NA.[1] The release of p-Nitroaniline (P1) is the rate-limiting step for signal detection.

Part 4: Experimental Protocol

Reagent Preparation

Critical Note on "tfa": The peptide is supplied as a trifluoroacetate salt. You must account for the salt weight if preparing precise molar concentrations.

- **Formula Weight (FW):** Use the value on the specific vial label (usually ~827.8 g/mol for TFA salt).

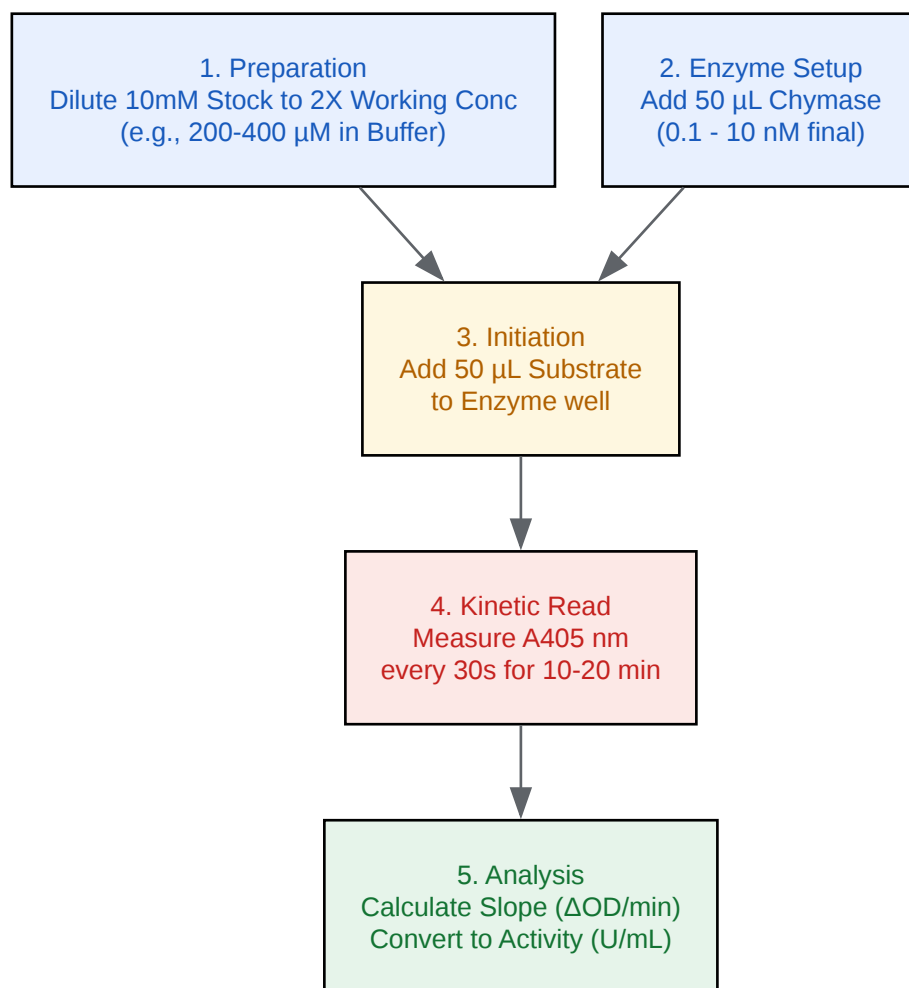
- Stock Solution (10 mM): Dissolve Retf-4NA in 100% DMSO. Water solubility is poor for the uncleaved substrate.
 - Example: Dissolve 1 mg of Retf-4NA (FW 827.8) in 120.8 L DMSO.
 - Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Assay Buffer Formulation

Chymase activity is highly dependent on ionic strength. Human chymase is often most stable and active in high salt conditions, which mimics the granule environment or stabilizes the tetramer (depending on species/isoform).

- Standard Buffer:
 - 50 mM Tris-HCl or HEPES (pH 7.4 - 8.0)
 - 1.0 M NaCl (High salt is crucial for maximum human chymase stability/activity).
 - 0.01% Triton X-100 (Prevents surface adsorption).
 - Optional: Heparin (10-50 g/mL) can enhance activity for certain recombinant preparations but is less critical if 1M NaCl is used.

Assay Workflow



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Figure 2: Step-by-step kinetic assay workflow.

Protocol Steps:

- Blank: 50

L Buffer + 50

L Substrate (No Enzyme).

- Sample: 50

L Enzyme (diluted in Buffer) + 50

L Substrate (diluted in Buffer).

- Measurement: Monitor Absorbance at 405 nm at 25°C or 37°C.
- Linear Range: Use the slope () from the initial linear portion of the curve.

Part 5: Kinetic Analysis & Data Interpretation

Calculation of Activity

To convert the raw Optical Density (OD) slope into enzymatic units (moles of substrate cleaved per minute), use the Beer-Lambert Law.

Parameter	Value / Description
	Slope of the kinetic curve (Sample - Blank).
	Total assay volume (e.g.,).
(Epsilon)	Extinction coefficient of pNA. ~9,800 - 10,500 M cm.
(Pathlength)	0.3 - 0.5 cm (depends on microplate well volume). Standard 100 L in 96-well 0.3 cm.

Self-Validation Tip: Always run a pNA standard curve to determine the exact and pathlength for your specific plate reader setup.

Specificity Check

To confirm the signal is Chymase-driven (and not a contaminant like Cathepsin G):

- Chymostatin: Inhibits Chymase (and Chymotrypsin). Signal should drop to ~0%.

- Soybean Trypsin Inhibitor (SBTI): Does NOT inhibit Chymase. If signal drops, you have Trypsase/Trypsin contamination.
- Phosphoramidon: Does NOT inhibit Chymase (inhibits Neprilysin).

Part 6: References

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